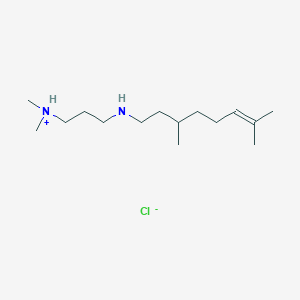![molecular formula C25H19NO3 B5008457 4-[4-(2-naphthyloxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5008457.png)
4-[4-(2-naphthyloxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2-naphthyloxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, also known as LY341495, is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
4-[4-(2-naphthyloxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. It has also been studied for its potential use in pain management, as well as in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
4-[4-(2-naphthyloxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione selectively blocks the activity of mGluR2, which is a G protein-coupled receptor that plays a crucial role in the regulation of glutamate neurotransmission. By blocking mGluR2, this compound reduces the release of glutamate, which is an excitatory neurotransmitter that is implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It reduces the release of glutamate, which can lead to a reduction in neuronal excitability and synaptic plasticity. It also modulates the release of other neurotransmitters, such as dopamine and serotonin, which are implicated in various neurological and psychiatric disorders. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-[4-(2-naphthyloxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has several advantages for lab experiments. It is highly selective for mGluR2, which reduces the risk of off-target effects. It is also relatively stable and easy to synthesize, which makes it a useful tool for studying the role of mGluR2 in various neurological and psychiatric disorders. However, this compound has several limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in long-term studies.
Zukünftige Richtungen
There are several future directions for the study of 4-[4-(2-naphthyloxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. One direction is to explore its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is to investigate its mechanism of action in more detail, including its effects on synaptic plasticity and neuronal excitability. Additionally, future studies could explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Finally, future studies could investigate the potential use of this compound as a diagnostic tool for various neurological and psychiatric disorders.
Synthesemethoden
4-[4-(2-naphthyloxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione can be synthesized using various methods. The most common method involves the reaction of 2-naphthol and 4-bromoaniline to form 4-(2-naphthyloxy)aniline, which is then reacted with 4-bromobenzaldehyde to form this compound. The purity of the compound can be improved using recrystallization techniques.
Eigenschaften
IUPAC Name |
4-(4-naphthalen-2-yloxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO3/c27-24-22-17-5-6-18(13-17)23(22)25(28)26(24)19-8-11-20(12-9-19)29-21-10-7-15-3-1-2-4-16(15)14-21/h1-12,14,17-18,22-23H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPUBPDRVNYLRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC6=CC=CC=C6C=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(aminocarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5008377.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diethyl-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5008384.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(1-naphthyl)ethanone hydrobromide](/img/structure/B5008388.png)
![6,7-dimethyl-2-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5008394.png)
![2-{[2-(3-bromophenoxy)propanoyl]amino}-5-phenyl-3-thiophenecarboxamide](/img/structure/B5008403.png)
![N-{3-[N-(5-bromo-2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide](/img/structure/B5008405.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5008412.png)
![3',5'-bis(4-tert-butylphenyl)-1'-phenyldispiro[indene-2,2'-pyrrolidine-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5008427.png)

![2-[2-oxo-2-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5008434.png)
![4-(4-methoxyphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5008437.png)


![8-bromo-2-(3-chlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5008481.png)